4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole
Overview
Description
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is a synthetic organic compound that features a quinoline moiety and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole typically involves the following steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through methods such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of α-hydroxy ketones with amides or nitriles under acidic or basic conditions.
Coupling of the Quinoline and Oxazole Rings: The final step involves coupling the quinoline and oxazole rings, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or oxazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or dihydrooxazole derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the quinoline or oxazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce dihydro derivatives.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The quinoline and oxazole rings can participate in various interactions, including hydrogen bonding, π-π stacking, and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butyl)-2-(quinolin-2-yl)oxazole: Lacks the dihydro component, which may affect its reactivity and applications.
2-(Quinolin-2-yl)-4,5-dihydrooxazole: Lacks the tert-butyl group, which may influence its solubility and stability.
4-(tert-Butyl)-2-phenyl-4,5-dihydrooxazole: Contains a phenyl group instead of a quinoline moiety, which may alter its electronic properties.
Uniqueness
4-(tert-Butyl)-2-(quinolin-2-yl)-4,5-dihydrooxazole is unique due to the presence of both the quinoline and oxazole rings, which confer distinct electronic and steric properties. The tert-butyl group further enhances its stability and solubility, making it a versatile compound for various applications.
Properties
IUPAC Name |
4-tert-butyl-2-quinolin-2-yl-4,5-dihydro-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-16(2,3)14-10-19-15(18-14)13-9-8-11-6-4-5-7-12(11)17-13/h4-9,14H,10H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECIAWBAXVMXKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1COC(=N1)C2=NC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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